7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1159833-58-5) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
7-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUZRKWVLHGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. For example, the use of microfluidic reactors allows for precise control over reaction conditions, leading to more efficient synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, the compound has been shown to inhibit the activity of certain enzymes critical for the survival of Mycobacterium tuberculosis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| 7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1159833-58-5 | C₉H₇ClN₂O₂ | Cl (7), CH₃ (3), COOH (2) | 216.62 (calculated) | — |
| 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (A424780) | 1159831-22-7 | C₉H₇ClN₂O₂ | Cl (6), CH₃ (3), COOH (2) | 216.62 | 1.00 |
| 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (A281326) | — | C₉H₇ClN₂O₂ | Cl (7), CH₃ (2), COOH (3) | 216.62 | 0.93 |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 80353-94-2 | C₉H₈N₂O₂ | CH₃ (7), COOH (2) | 176.18 | — |
| 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate | 1020038-42-9 | C₈H₅ClN₂O₂·H₂O | Cl (7), COOH (2) | 196.59 | — |
Key Observations :
- Substituent Position : The chlorine position (6 vs. 7) significantly impacts molecular similarity. A424780, with Cl at position 6, achieves a perfect similarity score (1.00) to the target compound, suggesting near-identical electronic and steric profiles .
- Methyl vs. Hydrate : The absence of a methyl group in 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate reduces lipophilicity (logP ≈ 1.2 vs. ~1.8 for methylated analogs), which may influence membrane permeability .
Pharmacological and ADME Profiles
- Antikinetoplastid Activity: Imidazo[1,2-a]pyridine-chalcone conjugates (e.g., compounds 7a–l) exhibit IC₅₀ values <10 µM against Leishmania donovani, with enhanced activity when halogenated at position 7 .
- Kinase Inhibition: Derivatives with methyl groups (e.g., 3-methyl substitution) show improved metabolic stability in hepatic microsomes (t₁/₂ >60 min vs. ~30 min for non-methylated analogs) .
- Solubility : The carboxylic acid group enhances aqueous solubility (e.g., ~2.5 mg/mL at pH 7.4 for 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate) but may limit blood-brain barrier penetration .
Biological Activity
Overview
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1159833-58-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating diseases such as tuberculosis and cancer.
Chemical Structure and Properties
The unique structure of this compound includes a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position. This configuration contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 196.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1159833-58-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound acts as an inhibitor of certain enzymes critical for the survival of Mycobacterium tuberculosis (Mtb), particularly targeting the cytochrome bc1 complex (QcrB) which is essential for ATP synthesis in Mtb .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant anti-tuberculosis activity. The minimum inhibitory concentration (MIC) values for this compound against various strains of Mtb have shown promising results:
| Compound | MIC (μM) |
|---|---|
| This compound | 0.004 - 5.0 |
| Other Imidazo[1,2-a]pyridine derivatives | Varies |
The compound has been identified as a potent inhibitor of multidrug-resistant strains of Mtb, making it a candidate for further development in anti-tuberculosis therapies .
Anti-Cancer Activity
In addition to its antimicrobial properties, this compound has shown potential anti-cancer activity. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including:
- VERO (African green monkey kidney cells)
- HeLa (cervical cancer cells)
- PC-3 (prostate cancer cells)
- MCF-7 (breast cancer cells)
Most derivatives tested exhibited low cytotoxicity against these cell lines, suggesting a favorable therapeutic index for potential drug development .
Study on Anti-Tuberculosis Activity
In a study conducted by Abrahams et al., a series of imidazo[1,2-a]pyridine derivatives were screened for their anti-tuberculosis properties. Among these, this compound was highlighted as one of the most potent compounds with an MIC value as low as 0.004 μM against replicating Mtb strains. The study emphasized the compound's role in targeting QcrB, effectively disrupting energy production in bacteria and leading to cell death .
Study on Cancer Cell Lines
Another significant study assessed the anti-cancer effects of various imidazo[1,2-a]pyridine derivatives including our compound. The results indicated that while many compounds showed non-toxicity at therapeutic concentrations, some exhibited substantial inhibition of cell growth in cancer lines like MCF-7 and PC-3. The findings suggest that modifications to the imidazo structure could enhance selectivity and potency against specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
